CCT241161

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Information regarding the specific scientific research applications of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea is currently limited. A search of scientific databases like PubChem [] identifies the compound but does not assign any known biological activities or research applications.

Pyrazole and Pyridopyrazin rings

These heterocyclic rings are commonly found in bioactive molecules. Pyrazoles have been explored for their anti-cancer [], anti-inflammatory [], and analgesic properties []. Pyridopyrazines have also been investigated for their potential as anti-microbials.

Phenyl groups

These aromatic rings are frequently incorporated into drug molecules due to their ability to interact with biological targets.

Tert-butyl group

This bulky group can enhance the potency and metabolic stability of a drug molecule.

Methylthio group (CH3S-)

This functional group can participate in various biological interactions and may influence the molecule's activity.

CCT241161 is a small molecule compound classified as a pan-RAF inhibitor, primarily targeting the RAF kinase family, which includes BRAF, CRAF, and ARAF. It is designed to inhibit the aberrant signaling pathways associated with various cancers, particularly those harboring mutations in the BRAF gene. The compound is notable for its ability to disrupt the dimerization of RAF proteins, which is a crucial step in their activation and subsequent signaling cascade that promotes cell proliferation and survival in cancerous cells .

CCT241161 is believed to act as a pan-RAF/SFK inhibitor. RAF and SFK are protein kinases involved in cell signaling pathways crucial for cancer cell growth and survival []. By inhibiting these kinases, CCT241161 may disrupt these pathways and hinder cancer cell proliferation []. The exact mechanism of interaction with these kinases is a subject of ongoing research.

CCT241161 functions by binding to the active site of RAF kinases, preventing their phosphorylation and activation. This inhibition interrupts the downstream MAPK (mitogen-activated protein kinase) signaling pathway, which is often upregulated in cancers due to mutations in RAF kinases. Specifically, CCT241161 binds to the DFG-out conformation of BRAF, which alters the conformational dynamics necessary for its activation .

The compound's chemical structure allows it to engage with key residues within the kinase domain, effectively blocking ATP binding and thus halting kinase activity. This mechanism is crucial for its therapeutic efficacy against tumors driven by mutated BRAF .

CCT241161 has demonstrated significant biological activity against various cancer cell lines, particularly those with BRAF mutations such as melanoma and colorectal cancer. In preclinical studies, it exhibited potent anti-tumor effects and was effective in models resistant to conventional therapies like vemurafenib. The compound's ability to inhibit both wild-type and mutant forms of BRAF makes it a valuable candidate for treating a broader range of malignancies associated with RAF signaling dysregulation .

The synthesis of CCT241161 involves multi-step organic synthesis techniques. Initial steps typically include the formation of key intermediates through reactions such as amide bond formation and cyclization processes. The final product is obtained through careful purification methods including crystallization or chromatography to ensure high purity suitable for biological testing .

The detailed synthetic route has been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and minimize by-products .

CCT241161 is primarily investigated for its application in oncology as a targeted therapy for cancers driven by RAF mutations. Its unique mechanism allows it to be used in combination with other treatments to overcome resistance mechanisms seen with traditional BRAF inhibitors. Additionally, ongoing research explores its potential use in other malignancies where aberrant MAPK signaling plays a role .

Studies have shown that CCT241161 interacts specifically with the RAF kinases through non-covalent binding interactions that stabilize its inactive conformation. This interaction is critical as it prevents the formation of active dimers, which are essential for RAF-mediated signaling pathways. Furthermore, interaction studies indicate that CCT241161 can modulate the activity of other kinases within the Src family, suggesting a broader spectrum of action beyond just RAF inhibition .

Several compounds share structural similarities or mechanisms of action with CCT241161. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Target Kinases | Unique Features |

|---|---|---|---|

| CCT196969 | Pan-RAF inhibitor | BRAF, CRAF | Demonstrates activity against Src family kinases |

| Vemurafenib | Selective BRAF inhibitor | BRAF (V600E mutation) | First generation BRAF inhibitor with FDA approval |

| Dabrafenib | Selective BRAF inhibitor | BRAF (V600E mutation) | Used in combination with trametinib |

| LY3009120 | Dual inhibitor | ARAF, BRAF, CRAF | Targets both monomeric and dimeric forms |

CCT241161 stands out due to its ability to inhibit both wild-type and mutant forms of RAF kinases while also affecting other pathways associated with tumor growth and resistance mechanisms . This broad-spectrum inhibition may offer advantages over more selective inhibitors that target specific mutations.

Molecular Formula and Weight

CCT241161 possesses the molecular formula C28H27N7O3S with a molecular weight of 541.6 grams per mole [2] [3] [5]. This compound represents a synthetic organic molecule characterized by its complex polycyclic structure [2]. The molecular weight calculations are consistent across multiple analytical sources, confirming the precision of this fundamental chemical parameter [4] [6] [7].

The empirical formula indicates the presence of 28 carbon atoms, 27 hydrogen atoms, 7 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom [3] [5] [9]. This composition reflects the compound's heterocyclic nature and the incorporation of multiple functional groups that contribute to its biological activity [2] [5].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C28H27N7O3S | [2] [3] [5] |

| Molecular Weight | 541.6 g/mol | [2] [3] [5] |

| Elemental Composition | C: 28, H: 27, N: 7, O: 3, S: 1 | [3] [5] [9] |

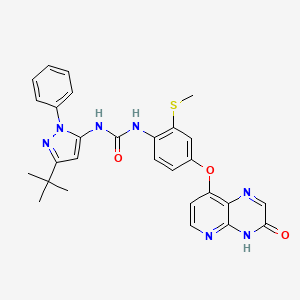

Structural Motifs and Functional Groups

The chemical structure of CCT241161 incorporates several distinctive structural motifs that define its chemical identity and biological properties [2] [3]. The compound features a central urea linkage connecting two major structural domains [2] [3] [5]. The first domain contains a 5-tert-butyl-2-phenylpyrazole moiety, while the second incorporates a 2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl group [2] [3].

The pyrazole ring system represents one of the key structural elements, specifically featuring a tert-butyl substituent at the 5-position and a phenyl group at the 2-position [2] [3] [5]. This pyrazole framework contributes significantly to the compound's overall molecular architecture and likely plays a role in its binding affinity to target proteins [2].

The pyrido[2,3-b]pyrazine heterocycle constitutes another critical structural component [2] [3] [5]. This bicyclic system contains a ketone functionality at the 3-position, creating a 3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl structure [2] [3]. The presence of this heterocyclic system, connected through an ether linkage to the phenyl ring, adds to the molecular complexity [2] [3].

The methylsulfanyl group (-SCH3) attached to the phenyl ring represents an important functional group that may influence the compound's electronic properties and metabolic stability [2] [3] [5]. The sulfur atom in this group can participate in various chemical interactions and may affect the compound's overall pharmacological profile [3] [5].

Analytical Characterization (SMILES, InChI, PubChem Data)

The SMILES (Simplified Molecular Input Line Entry System) notation for CCT241161 provides a standardized representation of its molecular structure [2] [3] [9]. The canonical SMILES string is: CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5 [3] [5] [9].

The International Chemical Identifier (InChI) offers another standardized method for representing the compound's structure [2] [9]. The standard InChI for CCT241161 is: InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37) [2] [9].

The InChI Key, which serves as a condensed identifier derived from the full InChI, is DPMYVVGAYAPQNS-UHFFFAOYSA-N [2] [9]. This key provides a unique identifier for database searches and chemical information retrieval [2] [9].

PubChem database records indicate that CCT241161 is catalogued under the Compound Identification Number (CID) 44132853 [2]. The GtoPdb PubChem SID (Substance Identification) number is 354702286 [2]. These database identifiers facilitate access to comprehensive chemical information and related research data [2].

| Identifier Type | Value | Reference |

|---|---|---|

| SMILES | CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5 | [3] [5] [9] |

| InChI | InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37) | [2] [9] |

| InChI Key | DPMYVVGAYAPQNS-UHFFFAOYSA-N | [2] [9] |

| PubChem CID | 44132853 | [2] |

| GtoPdb PubChem SID | 354702286 | [2] |

| Kinase Target | IC50 (nM) | IC50 (μM) | Classification | Functional Relevance |

|---|---|---|---|---|

| Lymphocyte-specific protein tyrosine kinase | 3 | 0.003 | Primary Target | SRC family kinase involved in T-cell signaling |

| RAF proto-oncogene serine/threonine-protein kinase | 6 | 0.006 | Primary Target | RAF family member activated by RAS-GTP |

| Proto-oncogene tyrosine-protein kinase SRC | 10 | 0.01 | Primary Target | Non-receptor tyrosine kinase in growth signaling |

| V600E mutant B-RAF proto-oncogene | 15 | 0.015 | Primary Target | Oncogenic BRAF mutant driving melanoma progression |

| Wild-type B-RAF proto-oncogene | 30 | 0.03 | Primary Target | Wild-type RAF family kinase |

| Dual specificity mitogen-activated protein kinase kinase 1 | >10,000 | >10 | No Inhibition | MEK/ERK pathway component |

| Cancer Osaka thyroid proto-oncogene | >10,000 | >10 | No Inhibition | Alternative MEK kinase pathway |

Paradox-Breaking Mechanisms in RAS/RAF Pathways

CCT241161 exhibits paradox-breaking activity through its dual inhibition of both BRAF and RAF proto-oncogene serine/threonine-protein kinase, preventing the formation of drug-resistant RAF dimers that characterize selective BRAF inhibitor resistance [3] [5]. Traditional BRAF-selective inhibitors such as vemurafenib induce paradoxical mitogen-activated protein kinase/extracellular signal-regulated kinase pathway activation in NRAS mutant cells through the formation of BRAF-RAF proto-oncogene serine/threonine-protein kinase heterodimers and homodimers containing one drug-bound partner and one drug-free partner [3] [7].

The mechanism underlying this paradoxical activation involves the drug-bound RAF partner driving activation of the drug-free partner through scaffolding or conformational functions, ultimately leading to RAF proto-oncogene serine/threonine-protein kinase activation and consequent stimulation of mitogen-activated protein kinase kinase and extracellular signal-regulated kinase hyperactivation [3] [5]. CCT241161 circumvents this mechanism by simultaneously inhibiting both RAF family members, eliminating the availability of drug-free partners for dimer-mediated activation [3].

Experimental validation demonstrates that CCT241161 inhibits rather than activates mitogen-activated protein kinase kinase in NRAS mutant cells, contrasting with the paradoxical activation observed with BRAF-selective inhibitors [3]. In NRAS mutant D04 melanoma cells, CCT241161 effectively inhibited tumor growth in xenograft models, while the BRAF inhibitor PLX4720 demonstrated no efficacy, confirming the compound's paradox-breaking properties [3].

The molecular basis for CCT241161's paradox-breaking activity extends beyond simple dual RAF inhibition. The compound's equipotent activity against BRAF V600E, RAF proto-oncogene serine/threonine-protein kinase, and SRC family kinases creates a comprehensive blockade of pathway reactivation mechanisms [3] [5]. This multi-target approach addresses both the direct paradoxical activation mediated by RAF dimerization and the indirect pathway reactivation mediated by receptor tyrosine kinase-SRC family kinase signaling cascades [3].

Table: Paradox-Breaking Mechanism Comparison

| Inhibitor Type | Effect in BRAF Mutant Cells | Effect in NRAS Mutant Cells | Mechanism of Paradox | SRC Family Kinase Activity |

|---|---|---|---|---|

| BRAF-selective inhibitors | MEK/ERK inhibition | Paradoxical MEK/ERK activation | BRAF-CRAF dimer formation with drug-free partner activation | No inhibition |

| CCT241161 | MEK/ERK inhibition | MEK/ERK inhibition (paradox-breaking) | Dual RAF inhibition prevents dimer-mediated activation | Potent inhibition (SRC IC50: 10 nM, LCK IC50: 3 nM) |

| MEK inhibitors | MEK/ERK inhibition | MEK/ERK inhibition | Direct MEK inhibition bypasses RAF | No inhibition |

| Other pan-RAF inhibitors | MEK/ERK inhibition | MEK/ERK inhibition (limited SRC activity) | Pan-RAF inhibition but limited SRC activity | No or limited inhibition |

Synergistic Targeting of SRC and LCK Pathways

The synergistic targeting of SRC and lymphocyte-specific protein tyrosine kinase pathways by CCT241161 addresses multiple resistance mechanisms that emerge during BRAF inhibitor therapy [3] [5]. SRC family kinases serve as critical mediators of receptor tyrosine kinase signaling cascades that drive mitogen-activated protein kinase/extracellular signal-regulated kinase pathway reactivation in resistant tumors [3] [8]. CCT241161's potent inhibition of proto-oncogene tyrosine-protein kinase SRC at 10 nanomolar and lymphocyte-specific protein tyrosine kinase at 3 nanomolar directly disrupts these resistance pathways [1] [3].

Receptor tyrosine kinase upregulation represents a major resistance mechanism observed in BRAF inhibitor-resistant melanoma, with documented cases showing increased epidermal growth factor receptor, platelet-derived growth factor receptor, and insulin-like growth factor 1 receptor expression [3] [5]. These receptors signal through SRC family kinases to reactivate the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, bypassing BRAF inhibition [3]. CCT241161's dual inhibition of SRC and lymphocyte-specific protein tyrosine kinase blocks this downstream signaling, preventing receptor tyrosine kinase-mediated resistance [3].

The epidermal growth factor receptor-SRC-signal transducer and activator of transcription 3 signaling pathway has been specifically identified as a resistance mechanism in BRAF inhibitor-treated patients [8]. CCT241161's inhibition of proto-oncogene tyrosine-protein kinase SRC disrupts this survival signaling cascade, as demonstrated in patient-derived samples where SRC family kinase phosphorylation was elevated in nine of eleven resistant tumors examined [3]. The compound's ability to inhibit both extracellular signal-regulated kinase and proto-oncogene tyrosine-protein kinase SRC simultaneously in these resistant cells contrasts with other pan-RAF inhibitors such as RAF265, TAK632, and MLN2480, which inhibit extracellular signal-regulated kinase but lack SRC family kinase activity [3].

Integrin-mediated adhesion signaling represents another pathway where CCT241161's dual SRC and lymphocyte-specific protein tyrosine kinase inhibition provides therapeutic benefit [9]. Both SRC and lymphocyte-specific protein tyrosine kinase participate in integrin signaling cascades that promote cell survival and invasion, processes that are enhanced in drug-resistant melanoma cells [9] [10]. The compound's ability to simultaneously target both kinases provides comprehensive blockade of integrin-mediated survival signals that contribute to therapeutic resistance [3].

Table: Synergistic SRC and LCK Pathway Targeting

| Resistance Mechanism | Primary SRC Family Kinase | CCT241161 IC50 | Mechanism of Blockade | Clinical Relevance |

|---|---|---|---|---|

| Receptor Tyrosine Kinase upregulation | SRC, LCK | SRC: 10 nM, LCK: 3 nM | Direct inhibition blocks RTK downstream signaling | Major resistance mechanism in BRAF inhibitor-resistant melanoma |

| EGFR activation | SRC | SRC: 10 nM | SRC inhibition prevents EGFR-mediated ERK reactivation | Documented in vemurafenib-resistant patient samples |

| EGFR-SRC-STAT3 signaling | SRC | SRC: 10 nM | SRC inhibition disrupts survival signaling | Found in 6 of 7 resistant patient melanomas |

| Integrin-mediated adhesion | SRC, LCK | SRC: 10 nM, LCK: 3 nM | Dual inhibition blocks survival signals | Associated with invasion and metastasis |

Impact on MAPK/ERK Signaling Cascades

CCT241161 exerts comprehensive effects on mitogen-activated protein kinase/extracellular signal-regulated kinase signaling cascades through its multi-target inhibition profile [3] [11]. The compound's primary impact occurs through direct inhibition of BRAF and RAF proto-oncogene serine/threonine-protein kinase, the upstream kinases responsible for mitogen-activated protein kinase kinase phosphorylation and activation [1] [3]. This inhibition results in reduced mitogen-activated protein kinase kinase phosphorylation at serine 217/221 residues, subsequently decreasing extracellular signal-regulated kinase 1/2 phosphorylation at threonine 202/tyrosine 204 sites [3] [11].

In BRAF mutant WM266.4 melanoma cells, CCT241161 treatment at concentrations ranging from 1 to 100 nanomolar effectively inhibited both mitogen-activated protein kinase kinase and extracellular signal-regulated kinase phosphorylation within 24 hours, demonstrating rapid pathway suppression [11]. This inhibition was selective for BRAF mutant cells, as CCT241161 did not affect mitogen-activated protein kinase/extracellular signal-regulated kinase signaling in D35 cells that are wild-type for both BRAF and RAS [3]. The selectivity confirms that CCT241161's effects are dependent on the presence of oncogenic drivers that activate the pathway [3].

The compound's impact extends beyond direct RAF inhibition through its effects on feedback regulation mechanisms within the mitogen-activated protein kinase/extracellular signal-regulated kinase cascade [12]. Normal mitogen-activated protein kinase/extracellular signal-regulated kinase signaling involves negative feedback loops where activated extracellular signal-regulated kinase phosphorylates and inhibits upstream components, including SOS and receptor tyrosine kinases [12]. BRAF inhibitor treatment can disrupt these feedback mechanisms, leading to receptor tyrosine kinase upregulation and pathway reactivation [12]. CCT241161's simultaneous inhibition of SRC family kinases blocks the receptor tyrosine kinase-SRC signaling axis that mediates this feedback-driven resistance [3].

In patient-derived xenograft models from vemurafenib-resistant tumors, CCT241161 demonstrated the ability to suppress both extracellular signal-regulated kinase and proto-oncogene tyrosine-protein kinase SRC phosphorylation, while the BRAF-selective inhibitor PLX4720 showed no effect on either target [3]. This comprehensive pathway inhibition correlated with tumor regression in xenograft models, indicating that multi-level mitogen-activated protein kinase/extracellular signal-regulated kinase pathway blockade provides superior therapeutic efficacy compared to single-target approaches [3].

The temporal dynamics of CCT241161's effects on mitogen-activated protein kinase/extracellular signal-regulated kinase signaling reveal sustained pathway suppression without the rapid rebound activation observed with selective inhibitors [3]. Long-term treatment studies demonstrated that CCT241161 maintained inhibitory activity against melanoma cells without the development of drug resistance over 20-day exposure periods, contrasting with the rapid resistance development seen with BRAF-selective inhibitors [3].

Table: MAPK/ERK Pathway Component Analysis

| Pathway Component | Direct Inhibition by CCT241161 | Functional Consequence | Role in Resistance |

|---|---|---|---|

| RAS-GTP | No | Upstream signaling maintained | Activates both BRAF and CRAF |

| BRAF (wild-type) | Yes (IC50: 30 nM) | Kinase activity blocked | Alternative activation pathway |

| BRAF V600E (mutant) | Yes (IC50: 15 nM) | Oncogenic kinase activity blocked | Primary oncogenic driver |

| CRAF | Yes (IC50: 6 nM) | Alternative RAF pathway blocked | Resistance mechanism via NRAS |

| MEK1/2 | No (IC50: >10 μM) | Phosphorylation reduced via RAF inhibition | Downstream resistance mutations possible |

| ERK1/2 | Indirect via upstream inhibition | Phosphorylation and activation reduced | Terminal effector of pathway |

| SRC family kinases | Yes (SRC IC50: 10 nM, LCK IC50: 3 nM) | RTK-mediated feedback resistance blocked | RTK-mediated resistance pathway |

| Receptor tyrosine kinases | No (blocks downstream SRC signaling) | Feedback activation prevented via SRC inhibition | Upstream resistance mechanism |